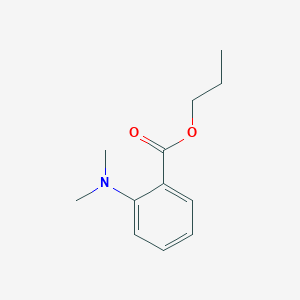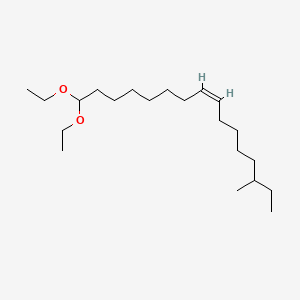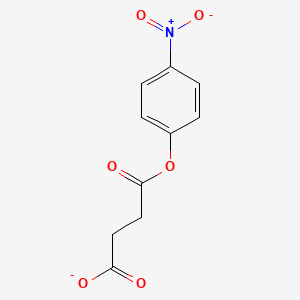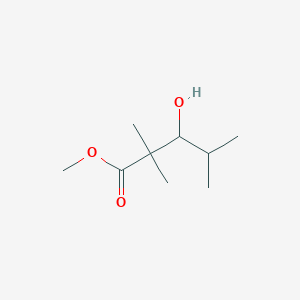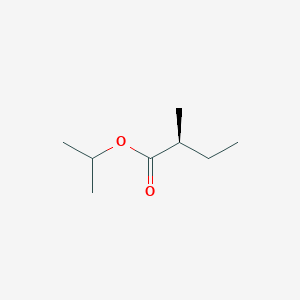
Propan-2-yl (2S)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (2S)-2-methylbutanoate is an organic compound that belongs to the ester class of chemicals. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a propan-2-yl group attached to a (2S)-2-methylbutanoate moiety. The compound’s stereochemistry is significant as it influences its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl (2S)-2-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-methylbutanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol (isopropanol) and acid ((2S)-2-methylbutanoic acid).
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Isopropanol and (2S)-2-methylbutanoic acid.
Reduction: Isopropanol and (2S)-2-methylbutanol.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Propan-2-yl (2S)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a flavoring agent in food science.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Propan-2-yl (2S)-2-methylbutanoate primarily involves its interaction with enzymes and other biological molecules. In esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with these enzymes .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (2S)-2-aminopropanoate: Similar in structure but contains an amino group instead of a carboxyl group.
Propan-2-yl (2S,3S)-2-amino-3-methylpentanoate: Contains an additional methyl group and an amino group.
Uniqueness
Propan-2-yl (2S)-2-methylbutanoate is unique due to its specific ester structure and stereochemistry, which influence its reactivity and interactions with other molecules. Its pleasant aroma also makes it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
72487-17-3 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-methylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(4)8(9)10-6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1 |
InChI Key |
DIRDKDDFAMNBNY-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)OC(C)C |
Canonical SMILES |
CCC(C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


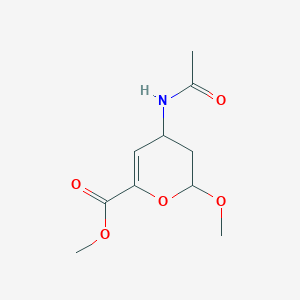
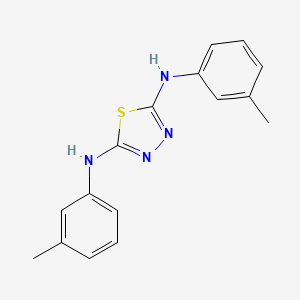
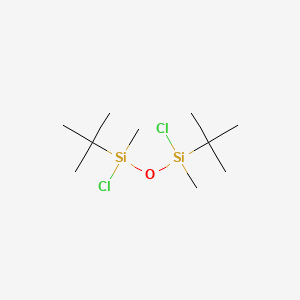
phosphanium chloride](/img/structure/B14463232.png)

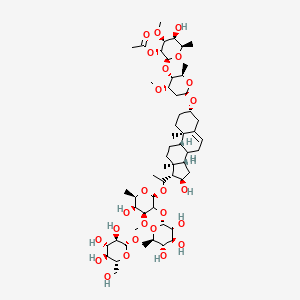
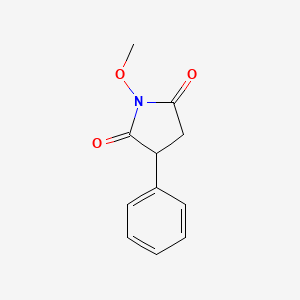
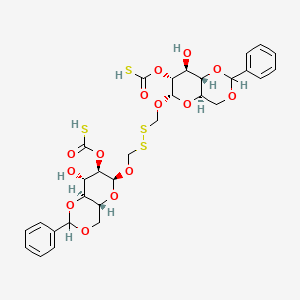
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
